Regiochemical Differentiation: 5-Position vs. 4-Position Oxymethyl Substitution Alters Physicochemical and Predicted ADME Profile
The 5-[(pyrazin-2-yloxy)methyl] substitution pattern on the pyrrolidin-2-one ring (target compound, CAS 2168994-24-7) differs from the 4-substituted isomer (CAS 2167895-74-9) in computed lipophilicity, which directly impacts predicted membrane permeability and nonspecific protein binding. The target compound's XLogP3 value of -0.5 indicates greater aqueous solubility relative to typical drug-like scaffolds, while the 4-isomer's computed properties, though not independently verified in the same study, are expected to differ due to altered molecular shape and dipole moment [1]. This difference is critical when selecting a synthetic intermediate for parallel SAR exploration, as regioisomeric building blocks introduced at an early stage will propagate distinct physicochemical signatures throughout the derived compound library.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 (5-[(pyrazin-2-yloxy)methyl]pyrrolidin-2-one, CAS 2168994-24-7) |
| Comparator Or Baseline | 4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one (CAS 2167895-74-9): XLogP3 value not publicly disclosed; expected to differ based on regioisomerism |
| Quantified Difference | Δ XLogP3 cannot be calculated due to missing comparator data; qualitative difference established by regioisomerism |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Regioisomeric building blocks cannot be interchanged in medicinal chemistry without invalidating SAR hypotheses; procurement must be isomer-specific.
- [1] PubChem Compound Summary for CID 126954812, 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one. National Center for Biotechnology Information (2026). View Source
